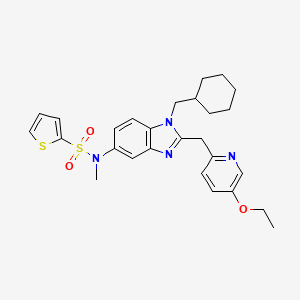
MN7RR3Vql7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ-11713908 is a drug developed by AstraZeneca. It is a peripherally selective cannabinoid agonist, acting as a potent agonist at the CB1 receptor and a partial agonist at CB2 . This compound has poor blood-brain barrier penetration, making it an effective analgesic in animal tests with primarily peripheral effects .
Preparation Methods
The synthetic routes and reaction conditions for AZ-11713908 involve the use of benzimidazole derivatives. Industrial production methods are not explicitly detailed in the available literature, but they likely involve standard organic synthesis techniques and purification processes .
Chemical Reactions Analysis
AZ-11713908 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AZ-11713908 .
Scientific Research Applications
AZ-11713908 has several scientific research applications:
Chemistry: It is used as a model compound for studying cannabinoid receptor agonists and their interactions with receptors.
Biology: The compound is used in research to understand the peripheral effects of cannabinoid receptor activation.
Medicine: AZ-11713908 is investigated for its potential as an analgesic in treating inflammatory and neuropathic pain.
Mechanism of Action
AZ-11713908 exerts its effects by acting as a potent agonist at the CB1 receptor and a partial agonist at CB2 . The compound binds to these receptors, leading to the activation of downstream signaling pathways that result in analgesic effects. The molecular targets include the cannabinoid receptors, and the pathways involved are primarily related to pain modulation and inflammation .
Comparison with Similar Compounds
AZ-11713908 is unique due to its selective action on peripheral cannabinoid receptors and its poor blood-brain barrier penetration . Similar compounds include:
AM-6545: Another peripherally selective cannabinoid agonist.
AZD-1940: A cannabinoid receptor agonist with similar peripheral selectivity.
CB-13: A cannabinoid receptor agonist with both central and peripheral effects.
RQ-00202730: A selective CB2 agonist with potential analgesic properties.
These compounds share structural similarities with AZ-11713908 but differ in their receptor selectivity and blood-brain barrier penetration, highlighting the uniqueness of AZ-11713908 in providing peripheral analgesic effects with minimal central side effects .
Properties
CAS No. |
1309682-69-6 |
|---|---|
Molecular Formula |
C27H32N4O3S2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N-[1-(cyclohexylmethyl)-2-[(5-ethoxypyridin-2-yl)methyl]benzimidazol-5-yl]-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C27H32N4O3S2/c1-3-34-23-13-11-21(28-18-23)16-26-29-24-17-22(30(2)36(32,33)27-10-7-15-35-27)12-14-25(24)31(26)19-20-8-5-4-6-9-20/h7,10-15,17-18,20H,3-6,8-9,16,19H2,1-2H3 |
InChI Key |
YIEVWZCZMDYKQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)CC2=NC3=C(N2CC4CCCCC4)C=CC(=C3)N(C)S(=O)(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















